

# Preclinical Toxicological Profile of Codeine Sulphate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Codeine sulphate*

Cat. No.: *B072805*

[Get Quote](#)

## Introduction

Codeine, an opioid analgesic, is utilized for the management of mild to moderate pain and as an antitussive. Its sulphate salt is a common formulation. The preclinical toxicological assessment of **codeine sulphate** is critical for understanding its safety profile before human administration. This document provides a comprehensive overview of the preclinical toxicology of codeine, summarizing findings from acute, sub-chronic, chronic, genetic, and reproductive toxicity studies. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

## Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or a short series of exposures.<sup>[1]</sup> The median lethal dose (LD50), the dose lethal to 50% of the test population, is a common metric from these studies.<sup>[2][3]</sup>

### Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study, often referred to as a "limit test," follows a protocol like the one outlined below, based on general guidelines for toxicology testing.<sup>[2][4]</sup>

- **Test Animals:** Fischer 344 rats or B6C3F1 mice are commonly used.<sup>[5]</sup> Animals are fasted overnight (for rats) or for a few hours (for mice) before administration.<sup>[2]</sup>

- Test Substance: A single lot of **codeine sulphate** is used, typically suspended in a vehicle like 1% methylcellulose.[5]
- Administration: The substance is administered via oral gavage. The volume generally does not exceed 1 ml/100 g body weight for rodents.[4]
- Dose Levels: A range of doses is used to determine the dose-response relationship for lethality. For a limit test, a high dose (e.g., 5 g/kg) is administered. If mortality occurs, lower doses are tested.[2]
- Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-administration.[2]
- Endpoints: Key endpoints include mortality, clinical signs of toxicity (e.g., sedation, respiratory depression, seizures), and gross pathological findings at necropsy.[6][7][8]

#### Quantitative Data: Acute Toxicity

The LD50 values for codeine and its salts vary by species and route of administration.

| Compound          | Species | Route         | LD50 (mg/kg) | Reference |
|-------------------|---------|---------------|--------------|-----------|
| Codeine           | Rat     | Oral          | 427          | [9][10]   |
| Codeine           | Rat     | Intravenous   | 75           | [9][11]   |
| Codeine           | Rat     | Subcutaneous  | 229          | [9][11]   |
| Codeine           | Mouse   | Oral          | 250          | [10][11]  |
| Codeine Phosphate | Rat     | Oral          | 266          | [9]       |
| Codeine Phosphate | Rat     | Intravenous   | 54           | [9]       |
| Codeine Phosphate | Rat     | Subcutaneous  | 365          | [9]       |
| Codeine Phosphate | Rat     | Intramuscular | 208          | [9]       |

## Experimental Workflow: Acute Toxicity Study

[Click to download full resolution via product page](#)

Caption: Workflow for a typical acute oral toxicity study.

## Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies evaluate the effects of a substance following prolonged exposure, from sub-chronic (e.g., 90 days) to chronic (e.g., up to 2 years) durations.[1][12] These studies are crucial for identifying target organ toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).[13][14]

## Experimental Protocol: 13-Week Sub-Chronic Feed Study (NTP TR-455)

The following protocol is based on studies conducted by the National Toxicology Program (NTP).[\[10\]](#)[\[11\]](#)

- Test Animals: F344/N rats and B6C3F1 mice (10 animals/sex/dose group).[\[10\]](#)
- Test Substance: Codeine mixed into NIH-07 feed.[\[10\]](#)
- Administration: Daily administration via feed for 13 weeks.[\[10\]](#)
- Dose Levels (Rats): 0, 390, 781, 1,562, 3,125, or 6,250 ppm.[\[10\]](#)
- Dose Levels (Mice): 0, 390, 781, 1,562, 3,125, or 6,250 ppm.[\[10\]](#)
- Observation and Endpoints:
  - Clinical Observations: Monitored daily for signs of toxicity.[\[15\]](#)
  - Body Weight and Feed Consumption: Measured weekly.[\[10\]](#)
  - Hematology and Clinical Chemistry: Blood samples collected at sacrifice.
  - Necropsy and Histopathology: Gross examination of all animals and microscopic examination of organs and tissues.[\[15\]](#)

## Quantitative Data: 14-Day and 13-Week Toxicity Studies

| Study Duration | Species / Strain | Dose Levels (ppm in feed)         | Key Findings                                                                                                                                                                           | Reference            |
|----------------|------------------|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| 14-Day         | Rat / F344/N     | 0, 1562, 3125, 6250, 12500, 25000 | Mortalities at $\geq 6250$ ppm. Dose-related decrease in final body weight. Lymphoid depletion of thymus, hyperplasia in forestomach, and testicular degeneration at $\geq 12500$ ppm. | <a href="#">[10]</a> |
| 14-Day         | Mouse / B6C3F1   | 0, 781, 1562, 3125, 6250, 12500   | No mortalities. Decreased body weight at 12500 ppm. No gross or histopathological findings reported.                                                                                   | <a href="#">[10]</a> |
| 13-Week        | Rat / F344/N     | 0, 390, 781, 1562, 3125, 6250     | Decreased body weight in males at all doses and in females at $\geq 1562$ ppm. No histopathological lesions reported at the doses studied.                                             | <a href="#">[10]</a> |
| 13-Week        | Mouse / B6C3F1   | 0, 390, 781, 1562, 3125, 6250     | Two male mortalities at 3125 ppm. Decreased body weight in males                                                                                                                       | <a href="#">[10]</a> |

only at 6250  
ppm. No  
histopathological  
lesions reported.

---

## Carcinogenicity

Carcinogenicity studies are long-term assessments, typically lasting two years in rodents, to evaluate the tumor-forming potential of a substance.[16][17]

### Experimental Protocol: Two-Year Carcinogenicity Bioassay

- Test Animals: F344/N rats and B6C3F1 mice.[18]
- Administration: Codeine administered in the diet.[18]
- Dose Levels: Up to 70 mg/kg/day for male rats, 80 mg/kg/day for female rats, and 100 mg/kg/day for male and female mice.[18]
- Duration: Two years.[18]
- Endpoints: Survival, body weight, clinical signs, and comprehensive histopathological examination for neoplastic and non-neoplastic lesions.

### Findings

In two-year dietary studies, there was no evidence of carcinogenic activity of codeine in male or female F344/N rats or B6C3F1 mice.[18]

## Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material (DNA). A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo test like the micronucleus assay.[19][20]

### Experimental Protocols

- In Vitro - Ames Test: This test uses various strains of *Salmonella typhimurium* to detect point mutations (gene mutations).
- In Vitro - Chromosomal Aberration Assay: This assay uses mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) to assess for structural chromosomal damage. [10]
- In Vivo - Micronucleus Assay: Mice are treated with the test substance, and bone marrow is examined for micronuclei in polychromatic erythrocytes, an indicator of chromosomal damage.[19]
- In Vivo - Comet Assay: This assay measures DNA strand breaks in individual cells. Blood is collected from treated mice for analysis.[19]

### Genotoxicity Findings

| Assay                  | System                      | Metabolic Activation | Result                 | Reference |
|------------------------|-----------------------------|----------------------|------------------------|-----------|
| Ames Test              | <i>S. typhimurium</i>       | With and Without     | Negative               | [10]      |
| Chromosomal Aberration | Human Lymphocytes           | With                 | Positive (Clastogenic) | [10]      |
| Micronucleus Test      | Swiss Albino Mice (in vivo) | N/A                  | Negative               | [19]      |
| Comet Assay            | Swiss Albino Mice (in vivo) | N/A                  | Negative               | [19]      |

Conclusion: Codeine was not mutagenic in the Ames test but showed clastogenic potential in an in vitro chromosomal aberration assay. However, in vivo studies in mice did not indicate genotoxic activity.[10][19]

## Reproductive and Developmental Toxicity

These studies investigate potential adverse effects on fertility and fetal development.[21]

Experimental Protocol: Developmental Toxicity Study (Hamster)

The following protocol is based on published literature.[18][22]

- Test Animals: Timed-pregnant LVG Syrian hamsters.[22]
- Administration: Oral gavage, twice daily (b.i.d.) on Gestational Days 5-13.[22]
- Dose Levels: 0, 10, 50, or 150 mg/kg, b.i.d.[22]
- Endpoints:
  - Maternal: Mortality, body weight gain, clinical signs, and organ weights.[22]
  - Developmental: Number of implantations, resorptions, live/dead fetuses, fetal body weight, and external, visceral, and skeletal malformations.[22]

#### Reproductive and Developmental Toxicity Findings

| Species | Doses (mg/kg)           | Route        | Key Findings                                                                                                | Reference                                 |
|---------|-------------------------|--------------|-------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Hamster | 73 to 360 (single dose) | Oral         | Cranioschisis in all fetuses.                                                                               | <a href="#">[18]</a>                      |
| Hamster | 150 (twice daily)       | Oral         | Increased resorptions, decreased fetal body weight. Meningoencephalocele observed. Maternal toxicity noted. | <a href="#">[18]</a> <a href="#">[22]</a> |
| Rat     | 120                     | Oral         | Increased embryo resorption (at maternally toxic doses).                                                    | <a href="#">[18]</a>                      |
| Mouse   | 100 (single dose)       | Subcutaneous | Increased embryo resorption.                                                                                | <a href="#">[18]</a>                      |
| Mouse   | 150 & 300 (twice daily) | Oral         | Increased resorptions and decreased fetal body weight. Maternal toxicity noted at 300 mg/kg.                | <a href="#">[22]</a>                      |

- NOAEL for Developmental Toxicity: 10 mg/kg b.i.d. in hamsters and 75 mg/kg b.i.d. in mice. [\[22\]](#)
- NOAEL for Maternal Toxicity: 50 mg/kg b.i.d. in hamsters and 150 mg/kg b.i.d. in mice. [\[22\]](#)

## Key Signaling and Metabolic Pathways

The pharmacological and toxicological effects of codeine are primarily mediated by its metabolites, particularly morphine. The metabolic pathway is a critical determinant of both efficacy and toxicity.[23]

### Codeine Metabolism Pathway

Codeine is a prodrug that undergoes metabolism in the liver.[24]

- O-demethylation: Approximately 5-10% of codeine is converted to morphine by the cytochrome P450 enzyme CYP2D6. Morphine is a potent mu-opioid receptor (MOR) agonist and is responsible for most of codeine's analgesic effects and many of its toxic effects, including respiratory depression.[25][26]
- N-demethylation: About 10% is converted to norcodeine by CYP3A4.[25]
- Glucuronidation: A large portion of codeine is directly conjugated with glucuronic acid to form codeine-6-glucuronide by UGT2B7. This metabolite also has analgesic activity.[24][25]

Genetic polymorphisms in CYP2D6 can lead to significant variability in morphine formation. "Ultra-rapid metabolizers" are at increased risk for morphine toxicity even at standard doses of codeine.[27]



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of codeine in the liver.

### Mechanism of Opioid-Induced Respiratory Depression

The most life-threatening toxic effect of codeine and other opioids is respiratory depression.[\[18\]](#) [\[28\]](#)

- Receptor Binding: Morphine (from codeine metabolism) binds to mu-opioid receptors (MORs) in the brainstem, specifically in respiratory control centers like the pre-Bötzinger complex and the retrotrapezoid nucleus.
- Cellular Inhibition: Activation of MORs leads to the inhibition of neuronal activity. This occurs through G-protein coupling that:
  - Inhibits adenylyl cyclase, reducing cyclic AMP (cAMP).
  - Opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization.
  - Closes voltage-gated calcium channels, reducing neurotransmitter release.
- Reduced Respiratory Rhythm: The overall effect is a blunting of the response to hypercapnia (elevated CO<sub>2</sub> levels) and hypoxia, leading to a decreased respiratory rate and tidal volume, which can progress to apnea and death.[\[6\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. criver.com [criver.com]
- 2. fda.gov [fda.gov]
- 3. CCOHS: What is a LD<sub>50</sub> and LC<sub>50</sub>? [ccohs.ca]
- 4. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Codeine - dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 8. Codeine | VCA Animal Hospitals [vcahospitals.com]
- 9. Codeine (PIM 140) [inchem.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. criver.com [criver.com]
- 13. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 14. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ojs.ikm.mk [ojs.ikm.mk]
- 16. History of Chronic Toxicity and Animal Carcinogenicity Studies for Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 17. History of chronic toxicity and animal carcinogenicity studies for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Screening of codeine, dextromethorphan & dextropropoxyphene for their genotoxicity in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. fda.gov [fda.gov]
- 22. Codeine: developmental toxicity in hamsters and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Codeine - Wikipedia [en.wikipedia.org]
- 25. ClinPGx [clinpgrx.org]
- 26. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 27. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Preclinical Toxicological Profile of Codeine Sulphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072805/toxicological-profile-of-codeine-sulphate-in-preclinical-studies>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)